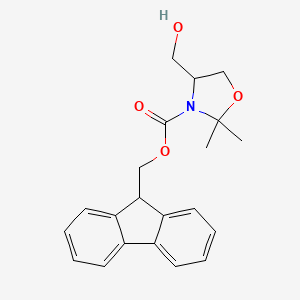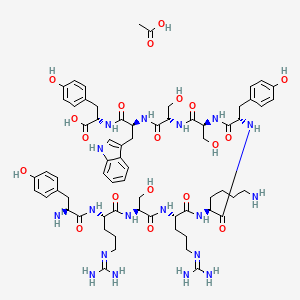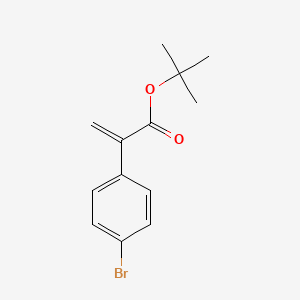
tert-Butyl 2-(4-bromophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-bromophenyl)acrylate: is an organic compound that belongs to the class of acrylates. Acrylates are known for their high reactivity and are widely used in the production of polymers. The compound features a tert-butyl group, a bromophenyl group, and an acrylate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromophenyl)acrylate typically involves the esterification of 2-(4-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(4-bromophenyl)acrylate can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-bromophenyl)acrylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the field of polymer chemistry for the production of specialty polymers with unique properties.
Biology: In biological research, the compound can be used to modify biomolecules, enabling the study of their interactions and functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromophenyl)acrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acrylate moiety can undergo polymerization reactions, while the bromophenyl group can participate in substitution and oxidation reactions. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
tert-Butyl acrylate: Similar in structure but lacks the bromophenyl group, making it less versatile in certain reactions.
2-(4-Bromophenyl)acrylic acid: Similar but lacks the tert-butyl ester group, affecting its reactivity and solubility.
Methyl 2-(4-bromophenyl)acrylate: Similar but with a methyl ester group instead of a tert-butyl group, leading to differences in steric and electronic properties.
Uniqueness: tert-Butyl 2-(4-bromophenyl)acrylate is unique due to the combination of the tert-butyl ester and bromophenyl groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
InChI Key |
GMECHVKTENDZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


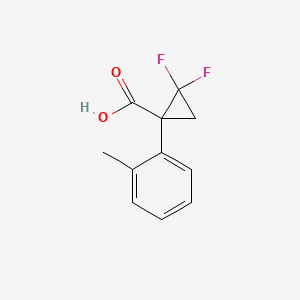

![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)
![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
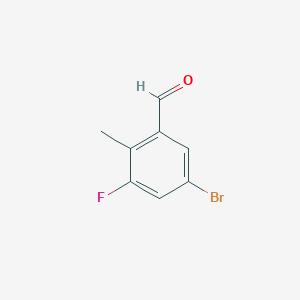
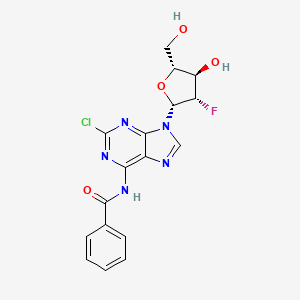
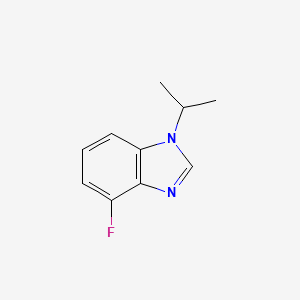
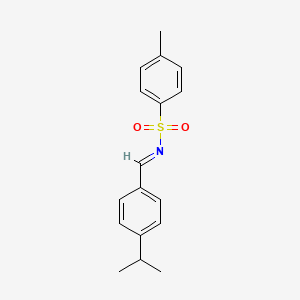
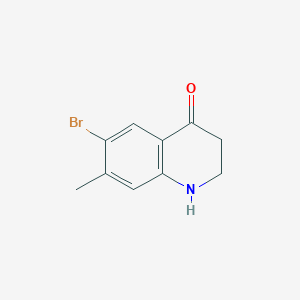
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

